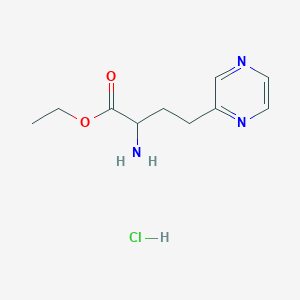

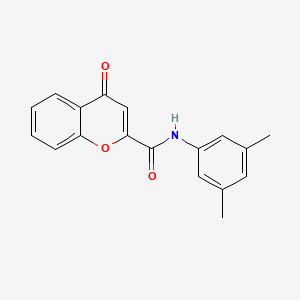

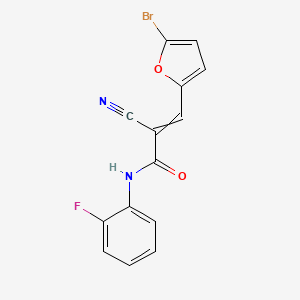

3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as L-745,870 and is a selective antagonist of the dopamine D4 receptor.

Aplicaciones Científicas De Investigación

Biological Effects of Related Compounds

Studies on the biological effects of acetamide, formamide, and their derivatives have highlighted the commercial importance and biological consequences of exposure to these chemicals. The data for each chemical is considered separately, reflecting the biology of the material and its usage or proposed usage. This suggests a potential research avenue for exploring the biological and environmental impacts of related compounds, including "3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" (Kennedy, 2001).

Synthesis and Green Chemistry Applications

Research on the synthesis of 5,5′-Methylene-bis(benzotriazole) and its role as a versatile intermediate in the preparation of metal passivators and light-sensitive materials highlights the significance of efficient, environmentally benign synthesis methods. This indicates a potential application area for related compounds in green chemistry and industrial applications (Gu et al., 2009).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide derivatives demonstrate importance in supramolecular chemistry and biomedical applications, leveraging their self-assembly behavior. This underscores the potential for "3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" in nanotechnology, polymer processing, and biomedical fields, given its structural similarities with these compounds (Cantekin, de Greef, & Palmans, 2012).

Corrosion Inhibition

The use of tolyltriazole as a corrosion inhibitor for copper and brass in various environments provides a lens through which the corrosion inhibition potential of related compounds could be investigated. This suggests an avenue for researching the application of "3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide" in materials science and engineering (Walker, 1976).

Antitumor Activity of Imidazole Derivatives

The review of imidazole derivatives and their antitumor activity highlights the potential therapeutic applications of these compounds. This could inform research into the antitumor properties of structurally similar compounds, suggesting a possible research direction for the compound (Iradyan et al., 2009).

Propiedades

IUPAC Name |

3,5-dimethyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-12-4-6-16(7-5-12)23-17(20-21-22-23)11-19-18(24)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPWCSYKMIFGHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2953335.png)

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2953338.png)

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)

![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)